2,7-Diaminophenanthrene-9,10-dione
Overview
Description
2,7-Diaminophenanthrene-9,10-dione is a chemical compound with the molecular formula C14H10N2O2 and a molecular weight of 238.24 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenanthrene core with two amine groups at the 2 and 7 positions and two carbonyl groups at the 9 and 10 positions .Chemical Reactions Analysis
2,7-Dinitrophenanthrene-9,10-dione, a related compound, has been used as a photosensitizer for the dehydrogenative lactonization of 2-arylbenzoic acids . This suggests that this compound might also have potential applications in photocatalytic reactions.Physical and Chemical Properties Analysis
The melting point of this compound is greater than 360°C . The predicted boiling point is 577.9±43.0°C . The predicted density is 1.456±0.06 g/cm3 .Scientific Research Applications
Molecular Complexation
One study focuses on the preparation of new molecular clefts through the condensation of diacid units with spacers, demonstrating complexation capabilities with sizable guests, indicating the potential for chemical sensing and molecular recognition applications (Nowick et al., 1990).
Corrosion Inhibition
Research has shown the efficacy of specific compounds in inhibiting mild steel corrosion in acidic solutions. This indicates the potential application of related chemical structures in developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Catalytic Reactions
A study on manganese catalysts for C-H activation reveals the dual pathways of desaturation and hydroxylation for synthetic applications, highlighting the compound's potential role in selective oxidation reactions (Hull et al., 2010).
Electrochemical Sensing
The electrochemical behavior of phenanthroline on carbon nanotube surfaces and its relevance for selective recognition of copper ions and hydrogen peroxide sensing is explored, suggesting its application in sensor technology (Gayathri & Kumar, 2014).
Flame Retardancy
The development of a novel diamino hardener based on a phosphorus-modified compound for use in epoxy resin systems demonstrates improved fire behavior and potential for safer material design (Schartel et al., 2008).
DNA Binding Studies
The interaction of phenanthrene derivatives with DNA, exhibiting strong intercalator properties similar to ethidium bromide, suggests potential applications in molecular biology and medicinal chemistry (Kundu et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used as photosensitizers in various chemical reactions .
Mode of Action
For instance, 2,7-Dinitrophenanthrene-9,10-dione has been used as a photosensitizer for the dehydrogenative lactonization of 2-arylbenzoic acids . This involves a visible-light-induced C–H/COO–H oxidative coupling reaction .
Biochemical Pathways
The related compound 2,7-dinitrophenanthrene-9,10-dione is known to be involved in the oxidative coupling reaction of 2-arylbenzoic acids .
Pharmacokinetics
The compound’s predicted properties such as melting point (>360 °c), boiling point (5779±430 °C), and density (1456±006 g/cm3) have been reported .
Result of Action
The related compound 2,7-dinitrophenanthrene-9,10-dione has been reported to exhibit excellent photo- and electrochemical properties, including a long excited-state lifetime and high excited-state reduction potential .
Action Environment
It’s worth noting that the related compound 2,7-dinitrophenanthrene-9,10-dione exhibits good reduction stability , which could potentially be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
2,7-Diaminophenanthrene-9,10-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve the formation of hydrogen bonds and π-π interactions, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate access. This inhibition can lead to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of various metabolites. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been found to interact with ABC transporters, which facilitate its movement across cellular membranes. This transport mechanism is crucial for the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. This localization is critical for the compound’s role in cellular metabolism and signaling .
Properties
IUPAC Name |
2,7-diaminophenanthrene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPYLFQPDJPOKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C(=O)C3=C2C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365753 | |
Record name | 2,7-diamino-phenanthrene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49546-41-0 | |
Record name | 2,7-diamino-phenanthrene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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